Linoleic Acid vs. α-Linolenic Acid: Differential Modulation of Atherogenic Lipoprotein Traits in a Randomized Controlled Trial
In a genotype-based randomized controlled trial (n=118 men, 8-week intervention), dietary linoleic acid (LA) enrichment from sunflower oil (30-50 mL/day) reduced serum lipoprotein(a) [Lp(a)] concentration by 9.5% (p < 0.001), compared to a 7.3% reduction (p = 0.003) with α-linolenic acid (ALA) enrichment from Camelina sativa oil [1]. The between-diet difference in Lp(a) reduction was not statistically significant (p = 0.089), indicating similar efficacy on this endpoint. However, the ALA-enriched diet produced significantly greater reductions in LDL cholesterol, non-HDL cholesterol, remnant cholesterol, and apolipoprotein B (p < 0.01 for all comparisons) compared to the LA-enriched diet [1]. These differential effects on major atherogenic lipids demonstrate that LA and ALA, despite both being essential 18-carbon PUFAs, exhibit distinct lipoprotein-modulating profiles that are critical for study design and interpretation.
| Evidence Dimension | Serum lipoprotein(a) reduction |
|---|---|
| Target Compound Data | LA diet reduced Lp(a) by 9.5% (p < 0.001) |
| Comparator Or Baseline | ALA diet reduced Lp(a) by 7.3% (p = 0.003); between-diet p = 0.089 |
| Quantified Difference | 2.2 percentage-point greater reduction with LA; not statistically significant between diets |
| Conditions | Randomized controlled trial; 118 men; 8-week intervention; LA from sunflower oil (30-50 mL/day) vs. ALA from Camelina sativa oil |
Why This Matters
This evidence establishes that LA and ALA are not interchangeable for studies examining Lp(a) or broader atherogenic lipid profiles, as ALA demonstrates superior efficacy on multiple secondary lipid endpoints despite comparable Lp(a) reduction.
- [1] Lankinen M, Schwab U, Kolehmainen M, et al. Dietary n-3 alpha-linolenic and n-6 linoleic acids modestly lower serum lipoprotein(a) concentration but differentially influence other atherogenic lipoprotein traits: A randomized trial. Atherosclerosis. 2024;390:117562. View Source
